molecular formula C10H11BrN2O4 B7937414 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide

Cat. No.: B7937414
M. Wt: 303.11 g/mol
InChI Key: YERMFEKTTPEIDD-ZCFIWIBFSA-N
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Description

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide is a benzamide derivative featuring a bromine atom at position 3, a nitro group at position 5, and an (R)-configured 1-hydroxypropan-2-yl substituent on the amide nitrogen. The stereochemistry of the hydroxypropan-2-yl group may influence its interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-6(5-14)12-10(15)7-2-8(11)4-9(3-7)13(16)17/h2-4,6,14H,5H2,1H3,(H,12,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERMFEKTTPEIDD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide typically involves the bromination of a suitable benzamide precursor followed by nitration and subsequent introduction of the hydroxypropan-2-yl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and light to facilitate the bromination process Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 3-Bromo-N-[(2R)-1-aminopropan-2-yl]-5-nitrobenzamide.

    Oxidation: Formation of 3-Bromo-N-[(2R)-1-oxopropan-2-yl]-5-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide has potential applications in drug development due to its ability to interact with biological targets. Research indicates that compounds with similar structures have been investigated for their roles as:

  • Antimicrobial agents : Studies suggest that nitrobenzamide derivatives exhibit antimicrobial properties, making them candidates for treating bacterial infections.
  • Anticancer agents : Certain derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:

  • Modification through substitution reactions : The bromine atom can be replaced with other functional groups, leading to the development of analogs with varied biological activities.
  • Synthesis of complex molecules : It can act as a building block for synthesizing more complex pharmaceutical compounds.

Case Study 1: Antimicrobial Activity

A study conducted on various nitrobenzamide derivatives, including this compound, indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The study highlighted the importance of the nitro group in enhancing the compound's ability to induce apoptosis in cancer cells.

Comparison with Related Compounds

Compound NameKey DifferencesPotential Applications
3-Bromo-N-(2R)-1-hydroxypropan-2-yl]benzamideLacks nitro group; may exhibit different reactivityLimited medicinal applications
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamideContains a different nitro position; alters activityPotentially different pharmacological profile
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamideContains chlorine instead of bromineDifferent biological interactions

Mechanism of Action

The mechanism of action of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in electrophilic interactions, while the hydroxypropan-2-yl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Bromo-5-nitrobenzamide (CAS 54321-80-1)

This simpler analog lacks the (R)-hydroxypropan-2-yl group, replacing it with a hydrogen on the amide nitrogen. The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound. The nitro and bromo substituents retain strong electron-withdrawing effects, which may enhance electrophilic aromatic substitution reactivity at the para position relative to the nitro group. Such reactivity is critical in further functionalization steps .

2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide

This compound () substitutes bromine at position 3 with chlorine at position 2 and attaches a bulky 2-isopropyl-6-methylphenyl group to the amide nitrogen. The chloro substituent’s weaker electron-withdrawing effect compared to bromine, combined with steric hindrance from the aryl group, may reduce binding affinity to targets like RORγ. In contrast, the target compound’s bromine and hydroxypropan-2-yl group could improve both electronic interactions and solubility .

Amide Nitrogen Substituent Variations

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide (CAS 1568171-90-3)

This analog () replaces the nitro group at position 5 with a methyl group at position 4. The positional shift of substituents (4-methyl vs. 5-nitro) highlights the importance of electronic and steric effects in modulating biological activity .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

This fluorinated analog () incorporates a trifluoropropoxy group at position 2 and a halogenated aniline moiety. The trifluoromethyl group enhances lipophilicity, while multiple halogens increase metabolic stability. Compared to the target compound, this structure prioritizes hydrophobicity over hydrogen-bonding capacity, which may influence its pharmacokinetic properties .

Stereochemical and Functional Group Comparisons

5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide (CAS 613219-73-1)

This indole-containing analog () replaces the hydroxypropan-2-yl group with a complex heterocyclic substituent. However, the increased molecular weight and complexity may reduce synthetic accessibility compared to the target compound .

Biological Activity

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a nitro group, and a hydroxypropan-2-yl moiety. This combination imparts significant biological activity, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, antitumoral, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}BrN2_2O4_4
  • Molecular Weight : 303.11 g/mol
  • CAS Number : 2105337-57-1

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. Research indicates that derivatives of nitrobenzamides exhibit significant antimicrobial activity against various pathogens.

Key Findings :

  • Nitro compounds like this compound may act similarly to established antibiotics such as metronidazole and chloramphenicol, which utilize similar mechanisms involving DNA damage through reactive species generation .

Antitumoral Activity

The compound shows promise as an antitumoral agent. The nitro group in its structure allows it to function as a hypoxia-activated prodrug, targeting cancer cells that often exist in low oxygen environments.

Case Studies :

  • Study on Benzamide Derivatives : A related study highlighted that nitrobenzamide derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential as lead compounds for anticancer drug development .
  • Mechanism of Action : The presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Activity

Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Research Insights :

  • A study indicated that nitrobenzamide derivatives could inhibit inflammatory responses in cellular models by modulating signaling pathways involved in inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey DifferencesBiological Activity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamideLacks nitro groupReduced reactivityLower antimicrobial activity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamideNitro group at different positionVariability in biological effectsPotentially different antitumor efficacy
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamideChlorine instead of nitro groupDifferent chemical behaviorDifferent spectrum of activity

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Electrophilic Interactions : The bromine and nitro groups participate in electrophilic interactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, influencing their activity.

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